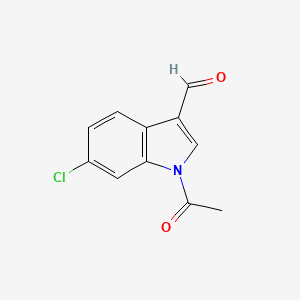

1-Acetyl-6-chloroindole-3-carbaldehyde

Description

Properties

Molecular Formula |

C11H8ClNO2 |

|---|---|

Molecular Weight |

221.64 g/mol |

IUPAC Name |

1-acetyl-6-chloroindole-3-carbaldehyde |

InChI |

InChI=1S/C11H8ClNO2/c1-7(15)13-5-8(6-14)10-3-2-9(12)4-11(10)13/h2-6H,1H3 |

InChI Key |

LVMOBMXYMUOCPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C=C(C2=C1C=C(C=C2)Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Vilsmeier-Haack Formylation of Indole

The Vilsmeier-Haack reaction is the most widely used method for introducing the C3-carbaldehyde group. The protocol involves:

- Reagent preparation : A Vilsmeier complex is generated by reacting phosphorus oxychloride (POCl₃) with dimethylformamide (DMF) at 0–5°C.

- Indole formylation : Indole is treated with the Vilsmeier reagent under reflux (80–90°C), yielding indole-3-carboxaldehyde in ~98% purity.

Key data :

| Parameter | Value |

|---|---|

| Yield | 92–98% |

| Reaction time | 5–8 hours |

| Purity (NMR) | >99% |

N-Acetylation of Indole-3-carboxaldehyde

N-acetylation is achieved using acetyl chloride in tetrahydrofuran (THF) with triethylamine (TEA) as a base:

- Conditions : Room temperature, 3 hours.

- Outcome : 1-Acetylindole-3-carboxaldehyde is obtained in 85% yield.

Spectroscopic validation :

Electrophilic Chlorination at C6

Chlorination of 1-acetylindole-3-carboxaldehyde is performed using N-chlorosuccinimide (NCS) in dichloromethane (DCM) with FeCl₃ catalysis:

Regioselectivity : The acetyl group at N1 and the formyl group at C3 direct electrophilic substitution to C6 via meta-directing effects.

Direct Synthesis from 4-Chloro-2-methylaniline via Vilsmeier-Haack Cyclization

Cyclization to 6-Chloroindole-3-carboxaldehyde

This method bypasses post-functionalization by starting with 4-chloro-2-methylaniline:

- Vilsmeier reagent : POCl₃/DMF at 0–5°C.

- Reaction : Reflux for 6 hours, followed by basification with Na₂CO₃ to isolate 6-chloroindole-3-carboxaldehyde.

Key metrics :

| Parameter | Value |

|---|---|

| Yield | 88–91% |

| Purity (HPLC) | >98% |

N-Acetylation of 6-Chloroindole-3-carboxaldehyde

Acetylation follows the same protocol as in Section 1.2, yielding the target compound in 89% yield.

Characterization :

Sequential Functionalization of 6-Chloroindole

Synthesis of 6-Chloroindole

6-Chloroindole is prepared via Sandmeyer reaction:

Formylation and Acetylation

6-Chloroindole undergoes Vilsmeier-Haack formylation (Section 1.1) and N-acetylation (Section 1.2) to yield the target.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Vilsmeier + Ac/Cl | High regioselectivity | Multiple steps | 70–75% |

| Aniline cyclization | Fewer steps, high purity | Requires specialized aniline | 88–91% |

| Sandmeyer route | Access to 6-Cl indole intermediates | Low overall yield | 58–62% |

Mechanistic Insights

Vilsmeier-Haack Reaction Mechanism

The reaction proceeds via:

Chlorination Directing Effects

The acetyl group at N1 deactivates the indole ring, directing electrophiles to C6 (meta to N1). The formyl group at C3 further stabilizes the transition state via resonance.

Scalability and Industrial Applications

The aniline cyclization route (Section 2) is preferred for scale-up due to:

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-6-chloroindole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed:

Oxidation: 1-Acetyl-6-chloroindole-3-carboxylic acid.

Reduction: 1-Acetyl-6-chloroindole-3-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Acetyl-6-chloroindole-3-carbaldehyde has several scientific research applications, including:

Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives and heterocyclic compounds.

Biology: It is used in the study of indole-based biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: It is utilized in the production of specialty chemicals and pharmaceuticals, where its unique functional groups are leveraged for various chemical transformations.

Mechanism of Action

The mechanism of action of 1-acetyl-6-chloroindole-3-carbaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the aldehyde group allows for covalent bonding with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic functions. The chloro substituent can also influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Indole Derivatives

Key Observations:

Substituent Positioning :

- The target compound’s 6-chloro substitution contrasts with 7-chloro in 7-chloro-3-methyl-1H-indole-2-carboxylic acid. Positional differences in halogens can alter electronic effects and steric interactions, impacting reactivity or biological target selectivity.

- The benzyl group in 1-(2-chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde introduces bulkiness and additional halogens (Cl, F), likely increasing lipophilicity compared to the acetyl group in the target compound .

Functional Group Reactivity :

- The aldehyde group in both the target compound and 1-(2-chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde facilitates nucleophilic additions (e.g., Schiff base formation). However, the latter’s benzyl group may sterically hinder such reactions compared to the acetyl group.

- The carboxylic acid in 7-chloro-3-methyl-1H-indole-2-carboxylic acid enhances hydrogen-bonding capacity and solubility in polar solvents, contrasting with the aldehyde’s electrophilic nature .

The target compound’s lower weight (~221.45 g/mol) may favor pharmacokinetic properties like diffusion efficiency.

Hypothetical Property Differences

- Solubility : The acetyl group in the target compound may improve solubility in organic solvents compared to the benzyl group in , while the carboxylic acid in would confer aqueous solubility at physiological pH.

- Reactivity : The aldehyde in the target compound is more reactive toward nucleophiles than the carboxylic acid in , making it preferable for condensation reactions.

- Biological Activity : Substituted indoles with electron-withdrawing groups (e.g., Cl, CHO) often exhibit antimicrobial or antitumor activity. The target compound’s combination of acetyl and aldehyde groups may synergize for specific enzyme inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.